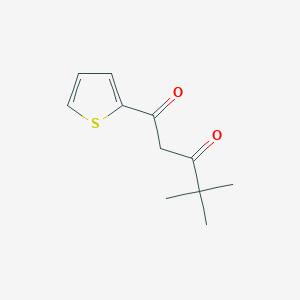
4,4-Dimethyl-1-(thiophen-2-YL)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing a sulfur atom, attached to a pentane-1,3-dione backbone with two methyl groups at the 4th position . Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione typically involves the reaction of thiophene-2-carbaldehyde with acetylacetone under basic conditions . The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent methylation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity . The compound’s effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules . These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects .
Comparison with Similar Compounds
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione can be compared with other thiophene derivatives, such as:
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound contains a trifluoromethyl group instead of the dimethyl groups, leading to different chemical and biological properties.
2-Thenoyltrifluoroacetone: Another thiophene derivative with a trifluoromethyl group, known for its use as a chelating agent in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
4,4-dimethyl-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-6H,7H2,1-3H3 |
InChI Key |
XHQMFRSLKJZXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















